6-{[(4-Pyridylmethyl)amino]sulfonyl}chromen-2-one
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Overview
Description
6-{[(4-Pyridylmethyl)amino]sulfonyl}chromen-2-one is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of benzopyrones that have been extensively studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The compound’s structure features a chromen-2-one core with a sulfonamide group and a pyridylmethylamino substituent, which contribute to its unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4-Pyridylmethyl)amino]sulfonyl}chromen-2-one typically involves the reaction of 4-pyridylmethylamine with a sulfonyl chloride derivative of chromen-2-one. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane or acetonitrile, for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-{[(4-Pyridylmethyl)amino]sulfonyl}chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridylmethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfinyl or sulfide derivatives .
Scientific Research Applications
6-{[(4-Pyridylmethyl)amino]sulfonyl}chromen-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-{[(4-Pyridylmethyl)amino]sulfonyl}chromen-2-one involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site . Additionally, the pyridylmethylamino group can interact with nucleic acids and proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Other coumarin derivatives, such as warfarin and dicoumarol, share structural similarities with 6-{[(4-Pyridylmethyl)amino]sulfonyl}chromen-2-one.
Sulfonamides: Compounds like sulfanilamide and sulfadiazine also contain the sulfonamide functional group and exhibit similar biological activities.
Uniqueness
This compound is unique due to its combination of a chromen-2-one core with a sulfonamide and pyridylmethylamino substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C15H12N2O4S |
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Molecular Weight |
316.3 g/mol |
IUPAC Name |
2-oxo-N-(pyridin-4-ylmethyl)chromene-6-sulfonamide |
InChI |
InChI=1S/C15H12N2O4S/c18-15-4-1-12-9-13(2-3-14(12)21-15)22(19,20)17-10-11-5-7-16-8-6-11/h1-9,17H,10H2 |
InChI Key |
FKELJGHTRMJRTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1S(=O)(=O)NCC3=CC=NC=C3 |
Origin of Product |
United States |
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